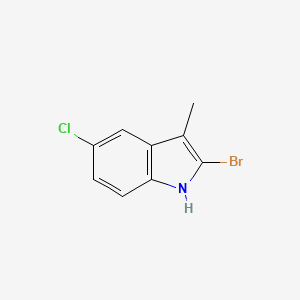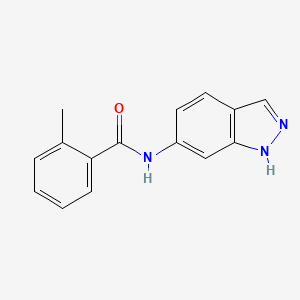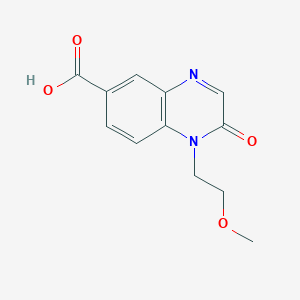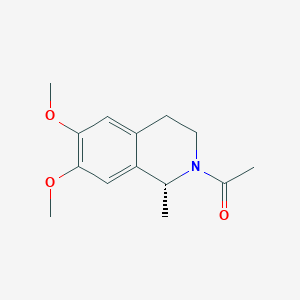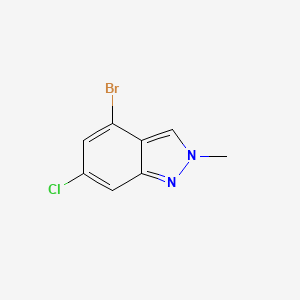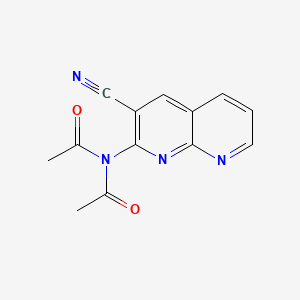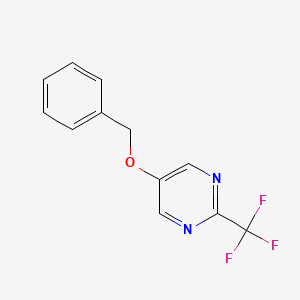
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group and a benzyloxy group in this compound makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzyloxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)pyrimidine: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
5-(Benzyloxy)pyrimidine: Lacks the trifluoromethyl group, which can affect its lipophilicity and metabolic stability.
2-(Trifluoromethyl)pyrimidine:
Uniqueness
5-(Benzyloxy)-2-(trifluoromethyl)pyrimidine is unique due to the presence of both the trifluoromethyl and benzyloxy groups. This combination enhances its chemical reactivity, biological activity, and potential applications in various fields. The compound’s unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
100991-12-6 |
|---|---|
Fórmula molecular |
C12H9F3N2O |
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
5-phenylmethoxy-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11-16-6-10(7-17-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
JQKCYBTZYGBVTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CN=C(N=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





